REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([OH:13])=[CH:5][CH:4]=1.[C:14](Cl)(=[O:16])[CH3:15]>C1(C)C=CC=CC=1.[N+](C)([O-])=O.C(Cl)Cl.[O-]S(C(F)(F)F)(=O)=O.[Sc+3].[O-]S(C(F)(F)F)(=O)=O.[O-]S(C(F)(F)F)(=O)=O>[C:14]([C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]=1[OH:13])(=[O:16])[CH3:15] |f:5.6.7.8|
|
Name
|
|
Quantity
|
435 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C2=CC=CC=C12)O
|
Name
|
|
Quantity
|
0.195 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
scandium triflate
|
Quantity
|
61.52 mg
|
Type
|
catalyst
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F.[Sc+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
irradiated in the microwave reactor (Personal Chemistry, Inc) at a temperature of 170° C. for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The cooled reaction
|
Type
|
FILTRATION
|
Details
|
filtered through a small pad of silica gel
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
purified via flash chromatography
|
Type
|
WASH
|
Details
|
eluting the pure C-acylated product 12 with CH2Cl2/hexanes (1:1)
|
Type
|
CUSTOM
|
Details
|
Pooled fractions were evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C2=CC=CC=C2C(=C1)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.388 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |